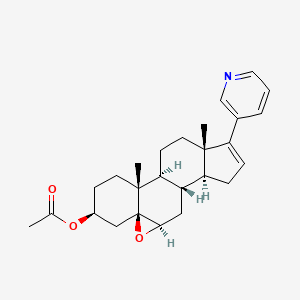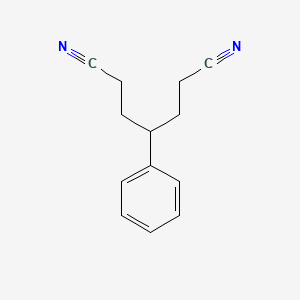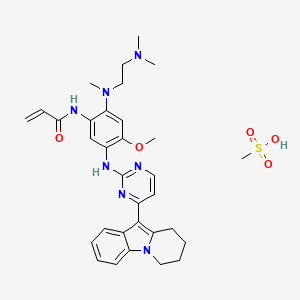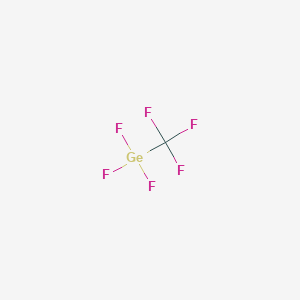
Trifluoro(trifluoromethyl)germane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifluoro(trifluoromethyl)germane is an organogermanium compound characterized by the presence of both trifluoromethyl and trifluorogermyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trifluoro(trifluoromethyl)germane typically involves the reaction of germanium tetrachloride with trifluoromethyl lithium or trifluoromethyl magnesium bromide. The reaction is usually carried out in an inert atmosphere to prevent the formation of unwanted by-products. The general reaction can be represented as follows:
GeCl4+CF3Li→Ge(CF3)4+LiCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: Trifluoro(trifluoromethyl)germane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium dioxide and trifluoromethyl radicals.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the trifluoromethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium aluminum hydride is a frequently used reducing agent.
Substitution: Reagents such as halogens and organometallic compounds are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide and trifluoromethyl radicals.
Reduction: Reduced germanium compounds.
Substitution: Various substituted germanium compounds depending on the reagents used.
Applications De Recherche Scientifique
Trifluoro(trifluoromethyl)germane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organogermanium compounds.
Biology: Investigated for its potential biological activity and use in drug development.
Medicine: Explored for its potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, including semiconductors and polymers.
Mécanisme D'action
The mechanism of action of trifluoro(trifluoromethyl)germane involves its interaction with various molecular targets and pathways. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, making it a valuable moiety in drug design. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Trifluoromethylsilane: Similar in structure but contains silicon instead of germanium.
Trifluoromethylstannane: Contains tin instead of germanium.
Trifluoromethyllead: Contains lead instead of germanium.
Comparison: Trifluoro(trifluoromethyl)germane is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium compounds are generally less toxic and more environmentally friendly, making them attractive for various applications.
Propriétés
Numéro CAS |
1512-15-8 |
|---|---|
Formule moléculaire |
CF6Ge |
Poids moléculaire |
198.63 g/mol |
Nom IUPAC |
trifluoro(trifluoromethyl)germane |
InChI |
InChI=1S/CF6Ge/c2-1(3,4)8(5,6)7 |
Clé InChI |
IHQKJGIFXSEBGX-UHFFFAOYSA-N |
SMILES canonique |
C(F)(F)(F)[Ge](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


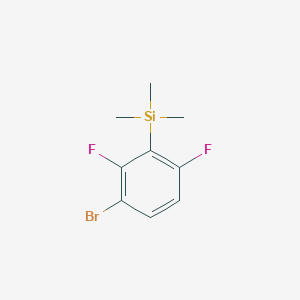
![N-[(5aR,6aS,7S,10aS)-9-(aminocarbonyl)-7-(dimethylamino)-4-fluoro-5,5a,6,6a,7,10,10a,12-octahydro-1,8,10a,11-tetrahydroxy-10,12-dioxo-2-naphthacenyl]-1-pyrrolidineacetamide dihydrochloride](/img/structure/B14755990.png)
![4-Bromo-2,5,7-trinitrofluoren-9-one;1-methoxybenzo[c]phenanthrene](/img/structure/B14755999.png)
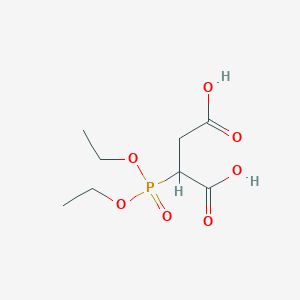
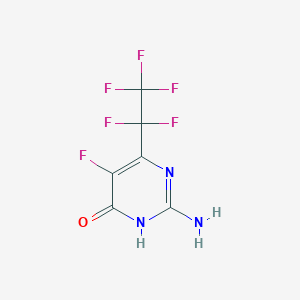
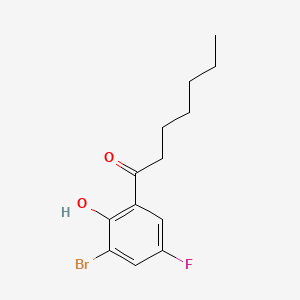
![(1S,4S,9S,10R,13S,14S)-5,5,9-trimethyl-6-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-14-carboxylic acid](/img/structure/B14756021.png)
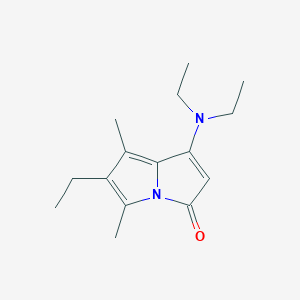
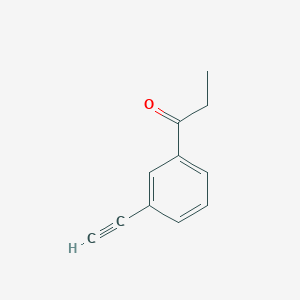
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)

